Dehydroaripiprazole-d8
Description
Significance of Deuterated Analogs in Pharmaceutical and Biomedical Research
Deuterated compounds, or analogs where one or more hydrogen atoms are replaced by deuterium (B1214612), are of considerable significance in pharmaceutical and biomedical research. ontosight.airesearchgate.net This substitution, while subtle, can lead to a stronger chemical bond between carbon and deuterium compared to carbon and hydrogen. This phenomenon, known as the kinetic isotope effect, can alter the rate of metabolic processes without changing the fundamental chemical structure or biological activity of the molecule. ontosight.airesearchgate.netacs.org
The primary advantages and applications of deuterated analogs in research include:
Improved Pharmacokinetic Profiles: Deuteration can slow down drug metabolism, potentially leading to a longer duration of action and increased bioavailability. researchgate.netnih.gov This allows researchers to study the effects of a compound with greater control over its concentration in the body over time.
Metabolic Pathway Investigation: By strategically placing deuterium atoms at sites of metabolism, researchers can investigate the metabolic fate of a drug. ontosight.ai This helps in identifying which parts of a molecule are susceptible to breakdown by enzymes.
Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards for mass spectrometry-based quantification. researchgate.net Because they are chemically identical to the non-deuterated (unlabeled) compound being measured, they behave similarly during sample preparation and analysis. However, their slightly higher mass allows them to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the target analyte in complex biological matrices like plasma or urine. researchgate.netnih.gov
Dehydro Aripiprazole-d8 as a Key Reference Standard and Research Probe
Dehydro Aripiprazole-d8 serves as a key stable-labeled internal standard for use in liquid chromatography/mass spectrometry (LC/MS) or gas chromatography/mass spectrometry (GC/MS) applications. scientificlabs.co.uk Its primary function in research is to facilitate the accurate quantification of its non-deuterated counterpart, Dehydro Aripiprazole (B633), in various biological samples. scientificlabs.co.ukvsquarelifescience.com
In analytical methods, a known amount of Dehydro Aripiprazole-d8 is added to a sample. Because it is chemically identical to the Dehydro Aripiprazole being measured, it experiences the same processing and potential for loss during the extraction and analysis steps. By measuring the ratio of the unlabeled analyte to the labeled standard, researchers can precisely determine the concentration of Dehydro Aripiprazole in the original sample. nih.govresearchgate.net This technique is fundamental to many of the research domains discussed below. The compound is available for research purposes as a neat solid or in solution. lgcstandards.comsigmaaldrich.comcerilliant.com Its hydrochloride salt form is also utilized as a labeled metabolite standard. lgcstandards.commedchemexpress.com
Table 1: Chemical Properties of Dehydro Aripiprazole-d8
| Property | Value | Source |
|---|---|---|
| Chemical Name | 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one | vsquarelifescience.com |
| Molecular Formula | C23H17D8Cl2N3O2 | lgcstandards.comsigmaaldrich.com |
| Molecular Weight | 454.42 | lgcstandards.comsigmaaldrich.com |
| Unlabeled CAS Number | 129722-25-4 | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |
Overview of Research Domains Utilizing Dehydro Aripiprazole-d8
The application of Dehydro Aripiprazole-d8 as an internal standard is crucial across several scientific and clinical research domains.
Pharmacokinetic Studies: Pharmacokinetics involves the study of how a drug moves through the body: absorption, distribution, metabolism, and excretion. Accurate measurement of drug and metabolite levels is essential. Dehydro Aripiprazole-d8 is used in LC-MS/MS methods to quantify Aripiprazole and Dehydro Aripiprazole in human plasma, enabling the detailed characterization of their pharmacokinetic profiles. nih.govcsic.esnih.gov These studies are vital for understanding how the drugs behave in different populations and for developing population pharmacokinetic models. nih.gov
Clinical Toxicology and Therapeutic Drug Monitoring (TDM): In clinical toxicology, this standard is used to analyze samples for drug testing purposes. scientificlabs.co.uk In Therapeutic Drug Monitoring (TDM), clinicians measure drug concentrations in a patient's bloodstream to ensure the levels are within a therapeutic range. Dehydro Aripiprazole-d8 is instrumental in validated analytical methods, such as those using Dried Blood Spot (DBS) sampling, for the TDM of aripiprazole and its metabolite. elsevier.es This helps in personalizing treatment, monitoring adherence, and minimizing adverse effects. elsevier.es
Bioequivalence Studies: These studies compare the pharmacokinetics of a generic drug to its brand-name counterpart to ensure they act in the same way. Highly sensitive and specific analytical methods are required, and Dehydro Aripiprazole-d8 has been successfully applied as an internal standard in LC-MS/MS methods for bioequivalence studies of aripiprazole formulations. researchgate.netnih.gov
Metabolite and Genetic Research: Research investigating the influence of genetic factors, such as polymorphisms in cytochrome P450 enzymes (e.g., CYP2D6), on drug metabolism relies on precise quantification of both the parent drug and its metabolites. nih.govnih.gov Dehydro Aripiprazole-d8 supports these studies by enabling accurate measurement of Dehydro Aripiprazole concentrations, helping to elucidate the relationship between genetics, drug metabolism, and patient outcomes. nih.gov
Table 2: Examples of Analytical Methods Utilizing Dehydro Aripiprazole-d8
| Analytical Technique | Matrix | Application | Source |
|---|---|---|---|
| LC-MS/MS | Human Plasma | Pharmacokinetic Studies | nih.gov |
| UHPLC-MS/MS | Human Plasma | Therapeutic Drug Monitoring | nih.gov |
| GC-MS | Plasma/Serum | Detection and Quantification | researchgate.net |
| UPLC-MS/MS | Rat Plasma | Pharmacokinetic Application | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25Cl2N3O2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
InChI Key |
CDONPRYEWWPREK-BQLKVSHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dehydro Aripiprazole D8
Development of Efficient Synthesis Routes for Deuterium (B1214612) Incorporation
The synthesis of Dehydro Aripiprazole-d8 is a multi-step process that typically involves the initial synthesis of a deuterated precursor, followed by a final dehydrogenation step. A common strategy is to first synthesize Aripiprazole-d8 and then convert it to Dehydro Aripiprazole-d8.
A plausible and efficient synthesis of the precursor, Aripiprazole-d8, starts with a commercially available deuterated building block. One such route utilizes 1,4-dichlorobutane-d8 (B165168). This is followed by a series of reactions to construct the Aripiprazole-d8 molecule. The final and critical step in the formation of Dehydro Aripiprazole-d8 is the introduction of a double bond in the quinolinone ring of Aripiprazole-d8. This is achieved through a chemical dehydrogenation reaction. A well-established method for the conversion of Aripiprazole (B633) to Dehydro Aripiprazole involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. acs.orgbeilstein-journals.org This reaction is typically carried out in an organic solvent and results in the formation of the desired double bond.
Alternatively, biotransformation presents another potential route for the synthesis of deuterated metabolites. nih.gov The in-vivo conversion of Aripiprazole to Dehydro Aripiprazole is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. clinpgx.orgfda.gov In principle, Aripiprazole-d8 could be administered in a system containing these enzymes (e.g., human liver microsomes) to produce Dehydro Aripiprazole-d8. However, this method may be less efficient for large-scale production and may result in a mixture of metabolites, complicating purification.
A generalized synthetic scheme for Dehydro Aripiprazole-d8 is presented below:
Step 1: Synthesis of Aripiprazole-d8 (Precursor)
Starting Material: 1,4-dichlorobutane-d8
Key Intermediates: Deuterated butoxy side chain attached to the quinolinone moiety.
Final coupling with 1-(2,3-dichlorophenyl)piperazine.
Step 2: Dehydrogenation of Aripiprazole-d8
Reactant: Aripiprazole-d8
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Product: Dehydro Aripiprazole-d8
Advanced Chemical Synthesis Techniques for Deuterated Metabolites
Beyond traditional synthetic routes, advanced chemical synthesis techniques offer more direct and potentially more efficient ways to introduce deuterium into complex molecules like Dehydro Aripiprazole. These "late-stage functionalization" methods are of particular interest as they can introduce isotopic labels into a molecule at a later stage of the synthesis, avoiding the need to carry deuterated intermediates through multiple steps.
For a molecule like Dehydro Aripiprazole, which contains multiple C-H bonds, selective deuterium labeling can be challenging. However, recent advances in catalysis provide potential solutions. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective deuteration of N-heterocycles and other complex scaffolds. Catalysts based on iridium, ruthenium, or palladium can facilitate the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). The regioselectivity of these reactions is often directed by existing functional groups within the molecule, which could potentially be exploited for the targeted deuteration of Dehydro Aripiprazole.
Another advanced technique is hydrogen isotope exchange (HIE) catalysis. This method allows for the exchange of hydrogen atoms for deuterium in a molecule that is already fully or partially synthesized. This can be a more atom-economical approach compared to multi-step synthesis with deuterated building blocks.
While specific applications of these advanced techniques to the synthesis of Dehydro Aripiprazole-d8 are not widely published in peer-reviewed literature, they represent the forefront of isotopic labeling and hold promise for the future development of more efficient and selective syntheses of deuterated drug metabolites.
Strategies for Purity Assessment and Isotopic Enrichment Verification
The utility of Dehydro Aripiprazole-d8 as an internal standard is critically dependent on its chemical and isotopic purity. Therefore, rigorous analytical methods are required to assess these parameters.
Chemical Purity is typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector. This analysis separates the target compound from any synthetic impurities or starting materials.
Isotopic Enrichment refers to the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a critical parameter, as a low isotopic enrichment can interfere with the accuracy of quantitative analyses. The primary techniques for determining isotopic enrichment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass-to-charge ratio (m/z). By analyzing the isotopic cluster of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms can be determined, allowing for the calculation of the isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of Dehydro Aripiprazole, with characteristic fragment ions identified for the non-deuterated compound being m/z 304, 290, and 218. nih.gov For Dehydro Aripiprazole-d8, these fragment ions would be expected to shift by +8 mass units.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful tools for verifying the sites of deuteration and assessing isotopic enrichment. In the ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the deuterated positions will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.
The combination of these analytical techniques provides a comprehensive assessment of the purity and isotopic integrity of Dehydro Aripiprazole-d8, ensuring its suitability as a reliable internal standard for research and clinical applications.
Below is an interactive data table summarizing the key analytical parameters for Dehydro Aripiprazole-d8.
| Parameter | Method | Expected Outcome |
| Chemical Formula | - | C₂₃H₁₈D₈Cl₂N₃O₂ |
| Molecular Weight | Mass Spectrometry | Approximately 454.4 g/mol |
| Chemical Purity | HPLC-UV/MS | >98% |
| Isotopic Enrichment | HRMS, NMR | >99% d₈ |
| ¹H NMR | NMR Spectroscopy | Absence or significant reduction of proton signals at deuterated positions. |
| MS Fragmentation (Predicted) | GC-MS/MS or LC-MS/MS | Shift of characteristic fragment ions by +8 m/z compared to the non-deuterated analog. |
Advanced Analytical Methodologies Utilizing Dehydro Aripiprazole D8
Quantitative Bioanalytical Method Development and Validation
The development of robust bioanalytical methods is paramount for accurate pharmacokinetic and therapeutic drug monitoring studies. Dehydro Aripiprazole-d8 is an ideal internal standard, co-eluting with the analyte of interest and compensating for variability during sample preparation and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.netmdpi.com The use of a stable isotope-labeled internal standard like Dehydro Aripiprazole-d8 is integral to the reliability of these methods. mdpi.com
Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components. For the analysis of dehydro aripiprazole (B633) using Dehydro Aripiprazole-d8 as an internal standard, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. mdpi.comresearchgate.net
Optimal separation is typically achieved using C18 columns, which provide the necessary hydrophobicity to retain aripiprazole and its metabolites. mdpi.comresearchgate.net Gradient elution is often preferred to ensure sharp peak shapes and reduce run times. researchgate.netnih.gov The mobile phase generally consists of an aqueous component, often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer to improve ionization, and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
Table 1: Exemplary Chromatographic Conditions for Dehydro Aripiprazole Analysis
| Parameter | Condition |
|---|---|
| Column | ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.6 mL/min mdpi.com |
| Column Temperature | 40 °C mdpi.com |
| Injection Volume | 5 µL mdpi.com |
Mass spectrometric detection for dehydro aripiprazole and its deuterated internal standard is typically performed using a triple quadrupole mass spectrometer. mdpi.comresearchgate.net Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for these compounds. nih.govnih.gov
Method development involves optimizing parameters such as the ion spray voltage, source temperature, and collision energy to achieve maximum sensitivity. nih.gov The high selectivity of the method is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Dehydro Aripiprazole-d8, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 8 Daltons higher than that of the unlabeled dehydro aripiprazole. mdpi.com
Table 2: Illustrative Mass Spectrometry Parameters for Dehydro Aripiprazole and Dehydro Aripiprazole-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Dehydro Aripiprazole | 446.04 | 285.02 |
| Dehydro Aripiprazole-d8 | 454.3 | Hypothetical based on d8 labeling |
Data for Dehydro Aripiprazole is derived from a study using Aripiprazole-d8 as an internal standard. mdpi.com
The accurate quantification of dehydro aripiprazole in biological matrices such as plasma, serum, or urine necessitates an efficient sample preparation step to remove interfering substances. nih.gov Dehydro Aripiprazole-d8 is added at the beginning of this process to account for any analyte loss.
Solid-Phase Extraction (SPE): This technique offers clean extracts and high recovery rates. nih.govhumanjournals.com It involves passing the biological sample through a sorbent bed that retains the analyte and internal standard, which are then eluted with an appropriate solvent.
Liquid-Liquid Extraction (LLE): LLE is another common method where the analyte and internal standard are extracted from the aqueous biological sample into an immiscible organic solvent. nih.gov
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.net While efficient, it may result in less clean extracts compared to SPE or LLE.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While less common than LC-MS/MS for this application, GC-MS can also be utilized for the analysis of dehydro aripiprazole. researchgate.netnih.gov The use of Dehydro Aripiprazole-d8 as an internal standard would be equally beneficial in GC-MS to ensure accuracy.
Aripiprazole and its metabolites are not sufficiently volatile for direct GC-MS analysis. researchgate.net Therefore, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. jfda-online.com A common derivatization agent for these compounds is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov This procedure would be applied to the sample extract containing both dehydro aripiprazole and the Dehydro Aripiprazole-d8 internal standard before injection into the GC-MS system. researchgate.netnih.gov
Table 3: GC-MS Method Parameters for Dehydro Aripiprazole Analysis
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.netnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) researchgate.netnih.gov |
| Characteristic Ions (m/z) for Dehydro Aripiprazole | 304, 290, 218 researchgate.netnih.gov |
GC Column Selection and Temperature Programming
The successful separation of Dehydro Aripiprazole from other matrix components via gas chromatography is fundamentally dependent on the appropriate selection of the capillary column and the optimization of the oven temperature program.
GC Column Selection: The choice of a GC column is dictated by the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte. For compounds like Dehydro Aripiprazole, which possess polar functional groups, a mid-polarity column is often suitable. A common choice for the analysis of a wide range of pharmaceutical compounds is a fused silica (B1680970) capillary column coated with a stationary phase such as 5% phenyl-methylpolysiloxane.
An example of a column suitable for the analysis of pharmaceutical compounds in complex matrices is an Agilent J&W HP-5MS (30 m × 0.25mm, 0.25 µm). vcu.edu The low-bleed characteristics ("MS" designation) of such columns are particularly advantageous for mass spectrometry, as they minimize background noise and enhance sensitivity. restek.com
Temperature Programming: Temperature programming is essential for GC-MS analysis as it allows for the elution of analytes with a wide range of boiling points as sharp, symmetrical peaks, which improves both resolution and sensitivity. chromatographyonline.com A typical temperature program begins at a lower temperature to allow for the separation of more volatile compounds and then ramps up to elute less volatile compounds like Dehydro Aripiprazole.
A representative oven temperature program could be as follows:
Initial Temperature: Hold at 70°C for 2 minutes. vcu.edu
Ramp: Increase the temperature at a rate of 15°C per minute to 300°C. vcu.edu
Final Hold: Hold at 300°C for 10 minutes to ensure all high-boiling components are eluted from the column. vcu.edu
It is crucial to note that these parameters require optimization for each specific application to achieve the desired separation efficiency. chromatographyonline.com
Mass Spectrometric Detection in GC-MS
In GC-MS, mass spectrometry serves as a highly selective and sensitive detector. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of Dehydro Aripiprazole-d8 as an internal standard is pivotal in this stage.
Ionization and Fragmentation: Electron Ionization (EI) is a common technique used in GC-MS. When a molecule like Dehydro Aripiprazole is subjected to EI, it produces a unique fragmentation pattern, or mass spectrum, which serves as a chemical fingerprint. For Dehydro Aripiprazole, characteristic ions observed in its mass spectrum include mass-to-charge ratios (m/z) of 304, 290, and 218. nih.gov The most abundant and stable of these ions is typically selected as the "quantifier ion" for Selected Ion Monitoring (SIM), a mode that enhances sensitivity by focusing the detector on only a few specific ions.
Role of Dehydro Aripiprazole-d8: Dehydro Aripiprazole-d8 is chemically identical to Dehydro Aripiprazole but is heavier due to the replacement of eight hydrogen atoms with deuterium (B1214612). This mass difference is the key to its function as an internal standard. It co-elutes with the non-labeled analyte but is distinguished by the mass spectrometer due to its higher mass. For instance, in LC-MS/MS, a similar deuterated standard, Aripiprazole-d8, shows a precursor-to-product ion transition of m/z 456.3 → 293.07. nih.gov By adding a known amount of Dehydro Aripiprazole-d8 to every sample, any loss of analyte during sample preparation or injection can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This ratiometric measurement significantly improves the precision and accuracy of the quantification. researchgate.net
Validation of Analytical Methods
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For methods quantifying Dehydro Aripiprazole using Dehydro Aripiprazole-d8, validation encompasses several key parameters to ensure the reliability of the results.
Determination of Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. This is established by analyzing a series of calibration standards containing known concentrations of Dehydro Aripiprazole along with a constant concentration of the internal standard, Dehydro Aripiprazole-d8. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The calibration curve should have a high correlation coefficient (r²), typically ≥0.99, to be considered linear. nih.gov The calibration range is the interval between the lowest and highest concentrations that have been demonstrated to be reliable.
| Analytical Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| GC-MS | 8 - 250 | 0.999 | nih.gov |
| LC-MS/MS | 0.01 - 60 | Not Reported | humanjournals.com |
| UPLC-MS/MS | 25.0 - 1500.0 | Not Reported | nih.gov |
| UHPLC-MS/MS | 25 - 1000 | 0.998 | nih.gov |
Assessment of Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).
Intra-day (or Intra-assay) precision and accuracy are determined by analyzing replicate samples on the same day.
Inter-day (or Inter-assay) precision and accuracy are assessed by analyzing replicate samples on different days to evaluate the method's reproducibility over time.
Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percent recovery of the known amount. For bioanalytical methods, the acceptance criteria are often a precision of ≤15% RSD and an accuracy within 85-115%. nih.gov
| Parameter | Dehydroaripiprazole Finding | Source |
|---|---|---|
| Intra-assay Precision (%CV) | < 7.3% | nih.gov |
| Inter-assay Precision (%CV) | < 7.3% | nih.gov |
| Accuracy (% Recovery) | 90.2% - 108.8% | nih.gov |
Evaluation of Recovery and Matrix Effects
Recovery: The extraction recovery of an analytical method determines the efficiency of the sample preparation process (e.g., solid-phase extraction or liquid-liquid extraction) in extracting the analyte from the biological matrix. It is calculated by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration. High and consistent recovery is desirable. In one GC-MS method, the extraction recovery for Dehydroaripiprazole was found to be 102.3%. nih.gov
Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This is known as the matrix effect. It is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov The use of a co-eluting, stable isotope-labeled internal standard like Dehydro Aripiprazole-d8 is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly by any suppression or enhancement. nih.gov
Characterization of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often calculated as the concentration that yields a signal-to-noise ratio of 3:1.
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. und.edu The LOQ is the lowest point on the calibration curve and is crucial for studies requiring the measurement of low concentrations of the analyte. For bioanalytical methods, the LOQ must exhibit a precision of ≤20% RSD and an accuracy of 80-120%. nih.gov
| Parameter | Analytical Method | Value (ng/mL) | Source |
|---|---|---|---|
| LOD | UHPLC-MS/MS | 10 | nih.gov |
| LOQ | GC-MS | 6.9 | nih.gov |
| UHPLC-MS/MS | 25 | nih.gov |
Dehydro Aripiprazole-d8 as an Internal Standard in Quantitative Bioassays
In modern quantitative bioanalysis, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accuracy and precision. scispace.comnih.govbiopharmaservices.com Dehydro Aripiprazole-d8 serves this role for the quantification of Dehydro Aripiprazole. An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all calibration standards, quality controls, and unknown samples before processing. gmp-compliance.orgfda.gov Its purpose is to correct for variability that can occur at multiple stages of the analytical workflow, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer. scispace.combiopharmaservices.comtandfonline.com By calculating the ratio of the analyte response to the internal standard response, variations are normalized, leading to more reliable quantitative results. tandfonline.com
Principles of Isotopic Dilution Mass Spectrometry
Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of compound concentrations. rsc.orgresearchgate.net The method is based on altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched version of that same compound, which serves as the internal standard. wikipedia.orgosti.gov In this context, a precisely measured quantity of Dehydro Aripiprazole-d8 (the "spike") is added to a biological sample containing an unknown quantity of native Dehydro Aripiprazole. osti.gov
After the standard is added and thoroughly mixed to ensure isotopic equilibrium, the sample is processed. osti.gov During analysis by mass spectrometry, the instrument distinguishes between the native analyte and the heavier, deuterated standard based on their difference in mass-to-charge ratio (m/z). The key measurement is not the absolute signal intensity of the analyte, but the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org Because the amount of the standard added is known, the original concentration of the native analyte in the sample can be calculated with high accuracy. rsc.org This ratio-based measurement effectively cancels out most sources of analytical error, such as incomplete sample recovery or fluctuations in instrument response, as both the analyte and the standard are affected nearly identically. wikipedia.org
Impact of Deuteration on Analytical Performance
While SIL-ISs are considered the ideal choice, the substitution of hydrogen with deuterium atoms can, in some cases, introduce subtle changes in the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect. nih.govmyadlm.org The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. oup.comcchmc.org
The most significant consequence of this effect in a bioanalytical setting is the potential for chromatographic separation between the analyte and its deuterated internal standard. oup.comnih.govyoutube.com Ideally, the analyte and the SIL-IS should co-elute perfectly, meaning they exit the liquid chromatography column at the exact same time. tandfonline.com This ensures that both compounds enter the mass spectrometer's ion source simultaneously and are exposed to the same matrix environment. oup.com If a chromatographic shift occurs, the two compounds may elute into regions with different levels of ion suppression or enhancement caused by co-eluting matrix components. myadlm.org This differential matrix effect compromises the ability of the internal standard to accurately correct for ionization variability, potentially leading to inaccurate and imprecise results. myadlm.orgoup.com Therefore, during method development, it is critical to confirm the co-elution of the analyte and its deuterated standard under the final chromatographic conditions.
| Scenario | Chromatographic Behavior | Impact on Matrix Effect | Effect on Data Quality |
|---|---|---|---|
| Ideal Performance | Analyte and Dehydro Aripiprazole-d8 co-elute perfectly. | Both compounds experience identical ion suppression/enhancement. | High accuracy and precision; internal standard effectively corrects for variability. |
| Deuterium Isotope Effect | Analyte and Dehydro Aripiprazole-d8 are partially or fully separated chromatographically. | Compounds experience different degrees of ion suppression/enhancement. | Reduced accuracy and precision; internal standard fails to correct for matrix effects. |
Selection Criteria for Deuterated Internal Standards
The successful implementation of a robust bioanalytical assay using a deuterated internal standard like Dehydro Aripiprazole-d8 depends on the quality and characteristics of the standard itself. Several key criteria must be met to ensure its suitability and performance:
High Isotopic Purity: The internal standard should be as free as possible from the unlabeled analyte. youtube.comcerilliant.com The presence of the unlabeled species as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). youtube.com
Stability of the Isotopic Label: The deuterium atoms must be placed in chemically stable positions within the molecule. acanthusresearch.com They should not be located on heteroatoms (like oxygen or nitrogen) or other positions where they could be easily exchanged for protons from the solvent or matrix. youtube.comacanthusresearch.com Such an exchange would result in a loss of the mass difference, rendering the internal standard ineffective.
Sufficient Mass Difference: The mass of the SIL-IS should be sufficiently different from the analyte to avoid spectral crosstalk. A mass difference of at least 3 atomic mass units (amu) is generally recommended. researchgate.net This ensures that the natural isotopic abundance of the analyte (e.g., the M+1 or M+2 peaks from natural ¹³C) does not interfere with the signal of the internal standard. acanthusresearch.com
Position of the Label: The labels should be placed in a part of the molecule that is not susceptible to in-vivo metabolic cleavage. acanthusresearch.com For LC-MS/MS applications, it is also crucial that the label is retained on the fragment ion that is being monitored for quantification, ensuring the mass difference is maintained after fragmentation. acanthusresearch.com
Chromatographic Co-elution: As discussed previously, the SIL-IS should ideally exhibit identical chromatographic behavior to the analyte to ensure proper correction for matrix effects. tandfonline.com
Investigations into Metabolic Pathways and Biotransformation Utilizing Dehydro Aripiprazole D8
In Vitro Metabolic Studies
In vitro metabolic studies are crucial for understanding how a drug is processed in the body. These studies typically use subcellular fractions, such as liver microsomes, which contain high concentrations of drug-metabolizing enzymes. In this context, Dehydro Aripiprazole-d8 is an essential analytical tool for investigating the metabolic fate of aripiprazole (B633).
Biotransformation is the process by which enzymes chemically alter drugs and other xenobiotics. For aripiprazole, this process involves several key reactions, including dehydrogenation, hydroxylation, and N-dealkylation, which convert it into various metabolites. clinpgx.orgnih.gov Dehydroaripiprazole is formed through the dehydrogenation of the parent compound. nih.gov The characterization of this specific enzyme-mediated transformation—its rate and extent—is heavily reliant on analytical methods that can accurately measure the resulting dehydroaripiprazole. Dehydro Aripiprazole-d8 is used as an internal standard in these methods to ensure the quantitative accuracy of the measurements, allowing researchers to characterize the kinetics of the enzymatic reactions involved.
Table 1: Key Metabolic Pathways of Aripiprazole
| Pathway | Enzyme(s) Involved | Key Product |
| Dehydrogenation | CYP2D6, CYP3A4 | Dehydroaripiprazole |
| Hydroxylation | CYP2D6, CYP3A4 | Various hydroxylated metabolites |
| N-dealkylation | CYP3A4 | Various dealkylated metabolites |
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of aripiprazole. psychopharmacologyinstitute.commdpi.com Specific isoenzymes CYP2D6 and CYP3A4 have been identified as the main catalysts for the dehydrogenation and hydroxylation of aripiprazole. clinpgx.orgclinpgx.orgnih.govresearchgate.net The N-dealkylation pathway is catalyzed by CYP3A4. clinpgx.org The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, particularly in the CYP2D6 gene. nih.gov This variability can lead to differences in plasma concentrations of aripiprazole and dehydroaripiprazole. nih.gov Studies investigating the impact of these genetic variants on aripiprazole metabolism rely on precise measurement of the parent drug and its metabolites, a task facilitated by the use of stable isotope-labeled standards like Dehydro Aripiprazole-d8.
Table 2: Primary Cytochrome P450 Enzymes in Aripiprazole Metabolism
| Enzyme | Metabolic Reaction(s) | Significance |
| CYP2D6 | Dehydrogenation, Hydroxylation | Highly polymorphic, leading to significant inter-individual variability in metabolism. |
| CYP3A4 | Dehydrogenation, Hydroxylation, N-dealkylation | Metabolizes a wide range of drugs, creating potential for drug-drug interactions. |
Tracing Studies using Isotopic Labeling
Isotopic labeling involves incorporating a heavier, stable isotope (like deuterium (B1214612), ²H) into a molecule. musechem.comresearchgate.net This technique is fundamental in modern drug metabolism research. nih.gov Dehydro Aripiprazole-d8 is chemically identical to dehydroaripiprazole but has a higher molecular weight, which allows it to be differentiated by a mass spectrometer. When added to a biological sample, it behaves exactly like the endogenous (unlabeled) metabolite during sample extraction, chromatography, and ionization, but is detected at a different mass-to-charge ratio (m/z). researchgate.net This co-analysis corrects for any sample loss or variability in instrument response, enabling highly accurate quantification. nih.gov
The gold-standard methodology for quantifying metabolites using stable isotope-labeled standards is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). nih.gov
The general workflow is as follows:
An in vitro reaction is stopped at a specific time point.
A precise amount of Dehydro Aripiprazole-d8 solution is added to the sample.
The sample is processed (e.g., via protein precipitation or liquid-liquid extraction) to remove interfering substances.
The extract is injected into an LC system, which separates dehydroaripiprazole and Dehydro Aripiprazole-d8 from other components.
Both compounds enter the mass spectrometer, where they are ionized and detected.
The instrument measures the peak area ratio of the endogenous dehydroaripiprazole to the Dehydro Aripiprazole-d8 internal standard.
This ratio is used to calculate the exact concentration of the formed metabolite by comparing it to a calibration curve.
This LC-MS/MS method provides high sensitivity and selectivity, making it possible to measure even very low rates of metabolite formation accurately. nih.gov
Table 3: Analytical Methodologies Employing Dehydro Aripiprazole-d8
| Technique | Principle | Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Gold standard for quantifying drug metabolites in biological matrices. |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | Used for the analysis of volatile or derivatized compounds. |
| UPLC-MS/MS | A high-pressure version of LC-MS/MS offering faster analysis and higher resolution. | Rapid and sensitive quantification in pharmacokinetic and metabolic studies. |
Comparative Metabolism of Dehydro Aripiprazole and its Deuterated Analog
The scientific community frequently utilizes isotopically labeled compounds, such as Dehydro Aripiprazole-d8, in metabolic and pharmacokinetic studies. The incorporation of deuterium atoms (d8) into the molecule provides a distinct mass signature, allowing it to be used as an internal standard for the accurate quantification of the non-deuterated (protium) form of the compound in biological matrices. While Dehydro Aripiprazole-d8 is a valuable analytical tool, a comprehensive review of the existing scientific literature reveals a significant gap in the direct comparative metabolic investigation of Dehydro Aripiprazole and its deuterated counterpart.
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can, in some instances, alter the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism for deuterated compounds if the cleavage of this bond is the rate-determining step in the metabolic pathway. nih.govmdpi.com This principle is a cornerstone of "deuterated drug" development, where strategic deuteration aims to improve a drug's metabolic stability and pharmacokinetic properties. nih.gov
Current State of Research
Despite the theoretical potential for a kinetic isotope effect to influence the metabolism of Dehydro Aripiprazole-d8, there is a notable absence of published research specifically investigating this comparison. Extensive searches of scientific databases have not yielded any in vitro or in vivo studies that directly compare the metabolic pathways or the rate of biotransformation of Dehydro Aripiprazole with Dehydro Aripiprazole-d8.
Therefore, no data is available to construct a comparative analysis or data tables detailing differences in their metabolism. The existing literature focuses on the metabolism of aripiprazole to dehydroaripiprazole and the use of Dehydro Aripiprazole-d8 as a stable internal standard in bioanalytical methods. Information regarding whether the deuteration in Dehydro Aripiprazole-d8 leads to any significant alterations in its subsequent metabolic fate compared to the non-deuterated metabolite remains uninvestigated in the public domain.
Future Research Directions
Pharmacological Research and Mechanistic Insights with Dehydro Aripiprazole D8
Receptor Binding and Ligand-Target Interactions in In Vitro Systems
The pharmacological profile of Dehydro Aripiprazole (B633) is central to its activity. As the deuterated version, Dehydro Aripiprazole-d8 is expected to exhibit an identical binding and functional profile at various receptors, as the substitution of hydrogen with deuterium (B1214612) does not typically alter receptor-ligand interactions. The activity of the parent compound, Dehydro Aripiprazole, is therefore representative.
Dehydro Aripiprazole, like its parent drug Aripiprazole, demonstrates a complex receptor binding profile with high affinity for several key dopamine (B1211576) and serotonin (B10506) receptor subtypes. medchemexpress.com This profile is fundamental to its mechanism of action. Aripiprazole's binding affinities have been extensively characterized, and those of Dehydro Aripiprazole are known to be similar. synnovis.co.ukmedchemexpress.compsychscenehub.com The compound exhibits very high affinity for the dopamine D2 and D3 receptors and various serotonin receptors, notably 5-HT1A, 5-HT2A, and 5-HT2B. medchemexpress.compsychscenehub.com
| Receptor | Binding Affinity (Ki, nM) for Aripiprazole |
|---|---|
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Serotonin 5-HT2B | 0.36 |
Binding affinities of Aripiprazole for key dopamine and serotonin receptors. The active metabolite, Dehydro Aripiprazole, has a comparable high-affinity profile. psychscenehub.com
Beyond simple binding, the functional activity at these receptors defines the compound's pharmacological effects. In vitro functional assays reveal that Dehydro Aripiprazole acts as a partial agonist at dopamine D2 and D3 receptors. medchemexpress.com This is a key feature shared with Aripiprazole, distinguishing it from many other antipsychotics that are pure antagonists. psychscenehub.comnih.gov Partial agonism means the compound binds to and activates the receptor, but with less intrinsic activity than the endogenous neurotransmitter, dopamine. psychscenehub.comnih.gov
| Receptor | Functional Activity of Aripiprazole/Dehydro Aripiprazole |
|---|---|
| Dopamine D2 | Partial Agonist |
| Dopamine D3 | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist |
| Serotonin 5-HT2A | Antagonist |
Summary of the functional activity of Aripiprazole and its active metabolite at key receptors as determined by in vitro functional assays. medchemexpress.compsychscenehub.comnih.gov
Mechanistic Investigations of Deuterium Effects on Molecular Interactions
The substitution of hydrogen with deuterium to create Dehydro Aripiprazole-d8 is a critical tool for mechanistic studies, primarily due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower ground-state energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction for any chemical process where C-H bond cleavage is the rate-limiting step. nih.govnews-medical.net
In pharmacology, this effect is most relevant to drug metabolism. Many drugs, including Aripiprazole, are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidation and breaking of C-H bonds. nih.gov By replacing hydrogen atoms at sites of metabolism with deuterium, the rate of metabolic breakdown can be significantly reduced. nih.govisowater.com This can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and increased exposure. researchgate.net While Dehydro Aripiprazole-d8 is primarily used as an analytical standard, the principles of deuteration are applied in drug discovery to create novel chemical entities with potentially improved pharmacokinetic properties. nih.gov The deuteration in Dehydro Aripiprazole-d8 does not alter its interaction with target receptors but is fundamental to its utility in distinguishing it from the non-deuterated form in metabolic and pharmacokinetic research. simsonpharma.com
Applications in In Vivo Animal Model Studies (Methodological Focus)
Deuterated compounds like Dehydro Aripiprazole-d8 are indispensable for conducting precise and reliable in vivo studies in animal models.
In preclinical pharmacological research, rodent (e.g., mice, rats) and non-human primate (NHP) models are commonly used to study the pharmacokinetics, efficacy, and mechanism of action of new drugs. When studying the metabolism and distribution of Dehydro Aripiprazole, the deuterated -d8 version serves as an ideal internal standard. In these experiments, animals are administered the non-labeled drug, and biological samples (e.g., blood, plasma, brain tissue) are collected over time. A known quantity of Dehydro Aripiprazole-d8 is then added to these samples during analysis. Because the deuterated and non-deuterated forms behave almost identically during sample extraction and analysis by liquid chromatography-mass spectrometry (LC-MS), any sample loss affects both compounds equally. The distinct mass of the -d8 variant allows the mass spectrometer to measure the ratio of the non-labeled drug to the labeled standard, enabling highly accurate quantification of the drug's concentration in the animal.
When using deuterated compounds as therapeutic agents (rather than just analytical standards) in animal studies, several methodological factors must be considered. A primary concern is the potential for "metabolic switching." nih.gov If metabolism is blocked at the deuterated site, the enzymatic processes may shift to other, non-deuterated positions on the molecule. This can lead to the formation of different metabolites, which may have their own unique pharmacological or toxicological profiles. nih.gov Therefore, a thorough metabolic profiling is necessary to ensure that deuteration does not result in unexpected and undesirable metabolic pathways.
Furthermore, the predictive value of animal models must be carefully evaluated. Metabolic pathways can vary significantly between species (e.g., rodent vs. NHP vs. human). researchgate.net An observed kinetic isotope effect in a rat model may not translate directly to NHPs or humans. nih.gov The selection of the appropriate animal model is therefore crucial. Regulatory bodies also provide specific guidance on the use of NHPs, encouraging their use only when they are the only scientifically relevant species and advocating for study designs that minimize the number of animals used. allucent.comtoxicology.orgnih.gov Careful study design and cross-species comparisons are essential to accurately interpret the data from animal studies involving deuterated compounds.
Advanced Research Considerations and Future Directions
Computational Chemistry and Molecular Modeling of Dehydro Aripiprazole (B633) and Deuterated Forms
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development, offering profound insights into the structural and energetic properties of pharmaceutical compounds. For Dehydro Aripiprazole and its deuterated analogue, Dehydro Aripiprazole-d8, these computational approaches provide a molecular-level understanding that complements experimental data, guiding the development of optimized solid forms and formulations.
Theoretical Calculations of Crystal Energy Landscapes and Polymorphism
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, has significant implications for its physicochemical properties, including solubility, stability, and bioavailability. Dehydro Aripiprazole, the active metabolite of Aripiprazole, has been shown to be highly polymorphic, with five identified polymorphs, two methanol (B129727) solvates, and a monohydrate. acs.orgacs.org Despite the minor chemical difference from Aripiprazole (a C=C double bond versus a C-C single bond), the crystal packing arrangements in the polymorphs of Dehydro Aripiprazole are significantly different from those of the parent drug. acs.orgacs.org
Theoretical calculations of crystal energy landscapes are employed to predict and rank the stability of these different polymorphic forms. By computing the lattice energies of various possible crystal structures, researchers can identify the most thermodynamically stable forms under different conditions. For instance, solvent-mediated conversion experiments have indicated that for Dehydro Aripiprazole, Form V is the most stable polymorph in the temperature range of 5–60 °C, while Form I is the stable form at temperatures of 70 °C and above. acs.org Computational models can help to rationalize these experimental findings by providing a detailed energetic picture of the polymorphic landscape.
Molecular Dynamics Simulations for Conformation and Stability Analysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and stability of Dehydro Aripiprazole and its deuterated forms. These simulations model the movement of atoms and molecules over time, providing insights into how the molecule behaves in different environments, such as in solution or within a crystal lattice.
For example, a study on the effect of solvents on the polymorphic transformation of Aripiprazole utilized molecular dynamics simulations to investigate the crystal transformation processes. acs.org The results indicated that van der Waals interactions between the solute and solvents are dominant in determining the conformations of the Aripiprazole molecules in the solvents, which further influences the resulting crystal form. acs.org
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations provide a highly detailed electronic structure-level understanding of molecules, enabling the investigation of reaction mechanisms, bonding, and spectroscopic properties. For Dehydro Aripiprazole and its deuterated form, these calculations can offer insights into the mechanisms of its pharmacological action and metabolic pathways.
The antipsychotic effect of aripiprazole is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. nih.govdrugbank.com Quantum chemical calculations can be used to model the interactions of Dehydro Aripiprazole with these receptor binding sites, helping to elucidate the electronic and steric factors that govern its binding affinity and intrinsic activity. Furthermore, these calculations can be applied to study the kinetic isotope effect of deuterium (B1214612) substitution on the metabolic pathways of Dehydro Aripiprazole, providing a theoretical basis for the observed changes in its pharmacokinetic profile.
Innovations in Analytical Detection and Separation Techniques for Deuterated Compounds
The increasing use of deuterated compounds like Dehydro Aripiprazole-d8 in pharmaceutical research necessitates the development of advanced analytical techniques for their detection and separation. These methods are crucial for ensuring the isotopic purity of deuterated drugs and for accurately quantifying them in complex biological matrices.
Recent advances in mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) have become the methods of choice due to their high sensitivity and selectivity. nih.gov However, the co-elution of deuterated and non-deuterated compounds in chromatography can pose a challenge. The "chromatographic deuterium effect" can cause deuterated analytes to elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org Understanding the mechanisms behind this effect is crucial for optimizing separation conditions. acs.org
Novel approaches are being explored to enhance the separation and detection of deuterated compounds. For instance, leveraging the chromatographic deuterium effect can aid in the analysis and purification of deuterated drugs using conventional LC systems. acs.org Additionally, quantitative nuclear magnetic resonance (NMR) techniques, combining both ¹H NMR and ²H NMR, have been established to accurately determine the isotopic abundance of deuterated reagents. wiley.com
Below is a table summarizing some of the innovative analytical techniques for deuterated compounds:
Expanding the Scope of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a powerful technique in pharmaceutical research. musechem.com It provides a means to trace the metabolic fate of drugs, understand their mechanisms of action, and improve their pharmacokinetic properties. nih.govmusechem.com
The applications of isotopic labeling in drug discovery are continually expanding. Some key areas include:
ADME Studies : Labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. chemicalsknowledgehub.com
Metabolite Identification : Isotopic labeling helps in the identification and structural elucidation of drug metabolites. chemicalsknowledgehub.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Deuterated compounds are used to develop more accurate PK/PD models.
Mechanism of Action Studies : Labeled compounds can be used as probes to study the interaction of drugs with their biological targets.
The future of isotopic labeling in drug development will likely involve the use of more sophisticated labeling strategies and the integration of labeling studies with other advanced analytical and computational techniques.
Integration of Deuterated Standards in Multi-Omics Research
Multi-omics research, which involves the comprehensive analysis of various biological molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics), is revolutionizing our understanding of complex diseases and drug responses. Deuterated compounds, such as Dehydro Aripiprazole-d8, play a crucial role as internal standards in these studies, particularly in mass spectrometry-based proteomics and metabolomics. nih.gov
The use of deuterated internal standards allows for accurate and precise quantification of endogenous molecules in biological samples. clearsynth.com By adding a known amount of the deuterated standard to a sample, any variations in sample preparation and analysis can be corrected for, leading to more reliable and reproducible data. clearsynth.com
In metabolomics, deuterated standards are used to quantify the levels of specific metabolites, providing insights into metabolic pathways and how they are altered by disease or drug treatment. nih.gov In proteomics, deuterated labeling strategies are employed for the relative and absolute quantification of proteins, helping to identify biomarkers and understand disease mechanisms.
The integration of deuterated standards in multi-omics research is essential for generating high-quality, quantitative data that can be used to:
Identify novel biomarkers for disease diagnosis and prognosis.
Elucidate the mechanisms of drug action and resistance.
Develop personalized medicine approaches.
Understand the complex interplay between different biological systems.
As multi-omics research continues to advance, the demand for a wider range of high-purity deuterated standards will undoubtedly increase.
Q & A
Q. How does Dehydro Aripiprazole-d8 differ structurally and functionally from its non-deuterated counterpart, Dehydro Aripiprazole?
Dehydro Aripiprazole-d8 is a deuterated analog where eight hydrogen atoms in the butyl side chain are replaced with deuterium. This isotopic substitution does not alter the primary pharmacological activity (e.g., dopamine D2 receptor partial agonism) but modifies metabolic stability and pharmacokinetic (PK) properties. Researchers should confirm structural integrity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) and compare metabolic half-life in vitro using liver microsomes .
Q. What are the recommended analytical methods for quantifying Dehydro Aripiprazole-d8 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like Dehydro Aripiprazole-d8 serve as internal standards to correct for matrix effects and ionization variability. A validated method includes:
Q. How should researchers ensure the purity and stability of Dehydro Aripiprazole-d8 during storage?
Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Purity (>98%) should be verified via HPLC-UV at 254 nm, with degradation assessed under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the isotopic effects of Dehydro Aripiprazole-d8 in metabolic pathways?
- Hypothesis-driven approach : Compare metabolic clearance rates between deuterated and non-deuterated forms using human hepatocytes or CYP450 isoforms (e.g., CYP3A4/5, CYP2D6).
- Control groups : Include non-deuterated Aripiprazole and its metabolites to isolate isotopic effects.
- Data analysis : Use nonlinear regression to calculate intrinsic clearance (CLint) and apply the "deuterium switch" principle to identify metabolic soft spots .
Q. How can researchers resolve discrepancies in pharmacokinetic data for Dehydro Aripiprazole-d8 across preclinical models?
Contradictions in PK parameters (e.g., volume of distribution, half-life) often arise from species-specific differences in protein binding or CYP450 expression. Mitigation strategies:
- Normalize data to plasma protein binding (equilibrium dialysis).
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK.
- Validate findings across ≥2 species (e.g., rat, dog) and primary human hepatocytes .
Q. What methodologies optimize the detection of Dehydro Aripiprazole-d8 in trace-level neuropharmacology studies?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to reduce phospholipid interference.
- High-sensitivity MS : Employ nano-LC coupled to Q-TOF for untargeted metabolomics.
- Isotope dilution : Spike deuterated internal standards early in the workflow to correct for recovery losses .
Q. How should isotopic interference be addressed when Dehydro Aripiprazole-d8 is co-administered with other deuterated probes?
Deuterium can cause isotopic splitting in MS spectra, leading to false-positive signals. Solutions include:
- Chromatographic resolution: Extend run times or use ultra-high-performance LC (UHPLC).
- Spectral deconvolution: Apply software tools (e.g., XCMS Online) to distinguish adjacent m/z peaks.
- Cross-validation with non-deuterated analogs .
Methodological Frameworks
- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, assess the ethical implications of cross-species PK studies .
- For data contradiction analysis : Use the Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
